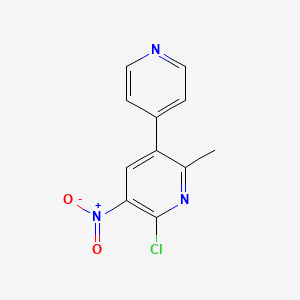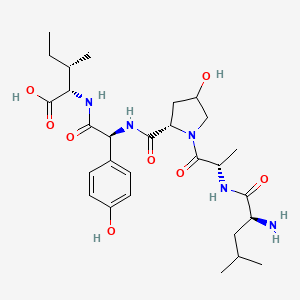![molecular formula C27H36N2O2 B13127141 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone CAS No. 85959-19-9](/img/structure/B13127141.png)
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family This compound is characterized by the presence of two amino groups attached to the anthraquinone core, each substituted with different alkyl chains
Preparation Methods
The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone typically involves the reaction of anthraquinone with the corresponding amines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.
Scientific Research Applications
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color.
Biology: Investigated for its potential as a fluorescent marker in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through pathways that include the generation of reactive oxygen species and the inhibition of specific enzymes. These interactions can lead to various biological effects, including cell death in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone can be compared with other anthraquinone derivatives such as:
- 1-Amino-4-(methylamino)anthraquinone
- 1,4-Diaminoanthraquinone
- 1-(Hexylamino)-4-(methylamino)anthraquinone These compounds share similar structural features but differ in the nature and position of the substituents on the anthraquinone core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
85959-19-9 |
|---|---|
Molecular Formula |
C27H36N2O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(2-ethylhexylamino)-4-(3-methylbutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-5-7-10-19(6-2)17-29-23-14-13-22(28-16-15-18(3)4)24-25(23)27(31)21-12-9-8-11-20(21)26(24)30/h8-9,11-14,18-19,28-29H,5-7,10,15-17H2,1-4H3 |
InChI Key |
PYYYAKHJCLDAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

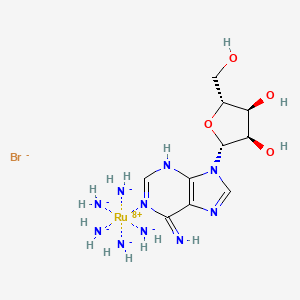
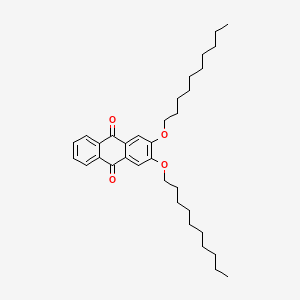

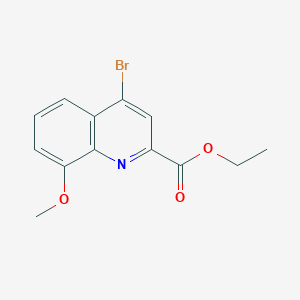

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
